molecular formula C18H20N2O2S B4619473 N-[2-(morpholin-4-yl)phenyl]-2-(phenylsulfanyl)acetamide

N-[2-(morpholin-4-yl)phenyl]-2-(phenylsulfanyl)acetamide

Cat. No.: B4619473
M. Wt: 328.4 g/mol
InChI Key: PTMHELPHJDFXKQ-UHFFFAOYSA-N
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Description

N-[2-(morpholin-4-yl)phenyl]-2-(phenylsulfanyl)acetamide is a useful research compound. Its molecular formula is C18H20N2O2S and its molecular weight is 328.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-[2-(4-morpholinyl)phenyl]-2-(phenylthio)acetamide is 328.12454906 g/mol and the complexity rating of the compound is 368. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Hemolytic Activities

A study explored the synthesis and antimicrobial evaluation of derivatives related to N-[2-(4-morpholinyl)phenyl]-2-(phenylthio)acetamide, focusing on their potential in antimicrobial applications. The research highlighted the preparation of a new series of compounds and their structural elucidation through various spectral data. The synthesized compounds exhibited variable antimicrobial activities against selected microbial species when compared to reference standards, with some showing potent activity. This suggests the potential of these compounds in antimicrobial research and development (Gul et al., 2017).

Antifungal Agents

Another research area involves the development of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives, characterized by their broad-spectrum antifungal properties. This class of compounds demonstrated fungicidal activity against various Candida species and showed promise in in vivo models of systemic Candida albicans infection. The study underscores the potential of these derivatives in addressing fungal infections, highlighting the need for further optimization to improve their stability and efficacy (Bardiot et al., 2015).

Antimicrobial Study of Novel Analogues

Research on 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues presented a new class of biologically active compounds. These were synthesized from hydroxyphenylacetic acid and screened for antimicrobial activity against a variety of fungal and bacterial strains. The study highlights the superior in vitro activity of some compounds compared to standard drugs, indicating their potential in antimicrobial applications (Jayadevappa et al., 2012).

Corrosion Inhibition

N-[Morpholin-4-yl(phenyl)methyl]acetamide was evaluated as a corrosion inhibitor for mild steel in a hydrochloric acid medium. The study focused on its inhibiting effect and adsorption behavior, revealing significant inhibition efficiency. This highlights the compound's potential in corrosion prevention applications, particularly in industrial settings where mild steel is commonly used (Nasser & Sathiq, 2016).

Properties

IUPAC Name

N-(2-morpholin-4-ylphenyl)-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c21-18(14-23-15-6-2-1-3-7-15)19-16-8-4-5-9-17(16)20-10-12-22-13-11-20/h1-9H,10-14H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTMHELPHJDFXKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC=C2NC(=O)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.